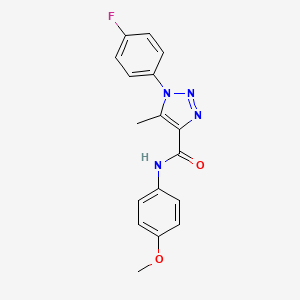
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by data from various studies.
- Molecular Formula : C17H15FN4O2
- Molecular Weight : 326.331 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Anti-inflammatory Activity
Research indicates that compounds within the triazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that related triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 5a | 45.9 | 68.2 |
| 6 | 39.8 | 46.3 |
These findings suggest that the triazole structure may enhance anti-inflammatory effects while minimizing gastric ulceration risks compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study investigated its effects on breast cancer cell lines:
- Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3
- IC50 Values :
- MCF-7: 2.96 μM (24h), 1.06 μM (48h)
- MDA-MB-231: 0.80 μM (24h), 0.67 μM (48h)
- SK-BR-3: 1.21 μM (24h), 0.79 μM (48h)
The compound induced apoptosis and G2/M phase arrest in cancer cells while also generating reactive oxygen species (ROS), which are known to contribute to cancer cell death .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : As indicated by the IC50 values, the compound may effectively inhibit COX enzymes, leading to reduced inflammation.
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may disrupt critical survival pathways in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Anti-inflammatory Studies : A series of triazole derivatives demonstrated anti-inflammatory effects comparable to indomethacin and celecoxib, with lower incidences of gastric ulceration .
- Anticancer Studies : The compound ZQL-4c, a derivative featuring a similar structure, was shown to inhibit breast cancer cell proliferation significantly and alter key signaling pathways associated with tumor growth .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVANFYCAVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














